molecular formula C20H22BN5O4 B568158 CID 45118956 CAS No. 114906-82-0

CID 45118956

Numéro de catalogue: B568158
Numéro CAS: 114906-82-0
Poids moléculaire: 407.237
Clé InChI: CXJMHFSTXPZQBQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Based on fragmented references, CID 45118956 may belong to a class of natural or synthetic organic compounds analyzed via chromatography and mass spectrometry (GC-MS, LC-ESI-MS). For instance, highlights its characterization using GC-MS and vacuum distillation fractions, suggesting it could be a volatile organic compound or a component of a complex mixture like a plant essential oil . While its exact structure remains unspecified, Figure 1 in illustrates its mass spectrum and chromatographic profile, indicating a molecular ion peak and fragmentation pattern consistent with terpenoids or oxygenated derivatives .

Propriétés

Numéro CAS

114906-82-0

Formule moléculaire

C20H22BN5O4

Poids moléculaire

407.237

Nom IUPAC

(9-benzyl-6-hydroxy-1,3-dimethyl-2,4-dioxo-7-propyl-8H-purino[7,8-a]pyrimidin-8-yl)oxyboron

InChI

InChI=1S/C20H22BN5O4/c1-4-8-13-16(27)26-14-15(23(2)20(29)24(3)17(14)28)22-19(26)25(18(13)30-21)11-12-9-6-5-7-10-12/h5-7,9-10,18,27H,4,8,11H2,1-3H3

Clé InChI

CXJMHFSTXPZQBQ-UHFFFAOYSA-N

SMILES

[B]OC1C(=C(N2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O)CCC

Synonymes

Borinic acid, 1,2,3,4,8,9-hexahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-9-(phenylmethyl)-7-propylpyrimido[2,1-f]purin-8-yl ester

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Borinic acid, 1,2,3,4,8,9-hexahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-9-(phenylmethyl)-7-propylpyrimido[2,1-f]purin-8-yl ester typically involves multi-step organic reactions. These steps often include the formation of intermediate compounds, which are then further reacted to form the final product. Common reagents used in these synthetic routes include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Database Search Limitations

  • PubChem : No entry exists for CID 45118956 ( ). Known analogs (e.g., CID 44177570) include structural details but lack reaction data.

  • EPA CDR 2012 List ( , ): This CID is absent from reported chemicals.

  • ToxCast/Tox21 Assays ( ): Enzymatic and receptor activity data are unavailable for this identifier.

Analogous Compounds and Reaction Predictions

While CID 45118956 itself is undocumented, its naming pattern suggests a benzenesulfonamide derivative. Reactions for structurally similar compounds (e.g., methylthio-triazine benzenesulfonamides in ) may provide indirect insights:

Reaction Type Typical Conditions Example from Literature
Nucleophilic Substitution K₂CO₃, DMF, 80°C, 12hSulfonamide alkylation with triazines ( )
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, dioxane/water, refluxAryl halide cross-coupling ( , )
Hydrolysis HCl/EtOH (1:1), 60°C, 6hEster to carboxylic acid conversion ( )

Recommended Steps for Data Acquisition

  • PubChem Advanced Search : Use InChIKey or SMILES strings (if available) to locate substructure matches.

  • SciFinder or Reaxys : Query reaction databases for benzenesulfonamide derivatives with triazine or thiadiazole moieties.

  • Patent Literature : Investigate USPTO or Espacenet for unpublished synthetic routes.

  • Experimental Characterization :

    • Spectroscopy : NMR (¹H/¹³C), HRMS for structural confirmation.

    • Chromatography : HPLC purity analysis ( ).

Caution on Unverified Sources

As specified, data from non-peer-reviewed platforms (e.g., BenchChem, Smolecule) are excluded. Rely on journals like Nature Catalysis ( ) or Int. J. Mol. Sci. ( ) for validated methodologies.

Theoretical Modeling Approaches

If experimental data remain inaccessible, computational methods can predict reactivity:

  • DFT Calculations : Optimize transition states for likely reactions (e.g., SNAr, cycloadditions).

  • QSAR Models : Corrogate electronic parameters (HOMO/LUMO) with observed activities ( ).

Applications De Recherche Scientifique

Borinic acid, 1,2,3,4,8,9-hexahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-9-(phenylmethyl)-7-propylpyrimido[2,1-f]purin-8-yl ester has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of Borinic acid, 1,2,3,4,8,9-hexahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-9-(phenylmethyl)-7-propylpyrimido[2,1-f]purin-8-yl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Due to the absence of explicit structural data for CID 45118956, comparisons are inferred from analogous compounds in the evidence. Two structurally or functionally related compounds are selected for comparative analysis:

Oscillatoxin D (CID 101283546)

  • Structural Features : Oscillatoxin D is a marine-derived polyketide with a macrocyclic lactone core and hydroxylated side chains (Figure 1A in ) .
  • Functional Role : It exhibits potent cytotoxicity against cancer cell lines, likely due to its interaction with cellular membranes or enzymatic targets.
  • Analytical Methods : Characterized via NMR and high-resolution mass spectrometry (HR-MS), similar to CID 45118956’s GC-MS and LC-ESI-MS profiling .

Ginsenoside Rf (PubChem CID 441923)

  • Structural Features: A triterpenoid saponin with a dammarane skeleton and glycosylation at C-6 and C-20 positions () .
  • Functional Role : Used in traditional medicine for neuroprotective and anti-inflammatory effects.
  • Analytical Methods: Differentiated from its isomer (Pseudoginsenoside F11) using LC-ESI-MS with collision-induced dissociation (CID) fragmentation, a technique also applicable to CID 45118956’s analysis .

Table 1: Comparative Analysis of CID 45118956 and Analogues

Parameter CID 45118956 Oscillatoxin D (CID 101283546) Ginsenoside Rf (CID 441923)
Molecular Formula Not specified C₃₄H₅₄O₁₀ C₄₂H₇₂O₁₄
Molecular Weight Not specified 634.79 g/mol 837.02 g/mol
Source Likely plant-derived Marine cyanobacteria Panax ginseng
Key Functional Groups Presumed hydroxyl or ester Macrocyclic lactone, hydroxyls Glycosides, dammarane skeleton
Analytical Techniques GC-MS, LC-ESI-MS NMR, HR-MS LC-ESI-MS, CID fragmentation
Bioactivity Undocumented Cytotoxic Neuroprotective, anti-inflammatory

Research Findings and Challenges

Structural Ambiguity: The lack of explicit structural data for CID 45118956 limits direct comparisons. Its chromatographic behavior () suggests moderate polarity, akin to terpenoids or fatty acid derivatives .

Methodological Parallels: Both CID 45118956 and Ginsenoside Rf rely on mass spectrometry with CID for structural elucidation, emphasizing the technique’s utility in isomer differentiation .

Q & A

Basic Research Questions

Q. How should I formulate a focused research question for studying CID 45118956?

  • Methodological Guidance : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) to define scope or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality . For example:

  • "How does CID 45118956 modulate [specific biological pathway] compared to [control compound] in [cell line/organism]?"
    • Avoid overly broad questions (e.g., "What does CID 45118956 do?") by specifying variables (e.g., concentration, timeframes) .

Q. What experimental design principles ensure reproducibility for CID 45118956 studies?

  • Key Steps :

  • Documentation : Follow guidelines from Beilstein Journal of Organic Chemistry: report synthesis protocols, purity metrics (e.g., NMR, HPLC), and batch-specific data .
  • Controls : Include positive/negative controls and replicate experiments to address variability .
  • Resource Accessibility : Use primary literature for compound validation and cite original characterization studies .

Q. How do I select appropriate data collection methods for CID 45118958-related research?

  • Primary vs. Secondary Data :

  • Primary : Use techniques like HPLC for purity analysis or spectroscopy (e.g., UV-Vis, FTIR) for structural validation .
  • Secondary : Cross-reference databases (e.g., PubChem, Reaxys) but prioritize peer-reviewed studies over unverified sources .
    • Design questionnaires or interviews for human-subject studies (e.g., pharmacokinetics) using clear, jargon-free language .

Advanced Research Questions

Q. How can I resolve contradictions in published data on CID 45118956’s mechanisms?

  • Analytical Framework :

Source Evaluation : Compare methodologies (e.g., assay conditions, solvent systems) to identify variability .

Meta-Analysis : Use tools like PRISMA guidelines to systematically review literature and assess bias .

Experimental Replication : Reproduce conflicting studies with standardized protocols .

  • Example: Discrepancies in IC50 values may arise from differences in cell culture media or incubation times .

Q. What advanced statistical methods validate CID 45118956’s dose-response relationships?

  • Recommended Approaches :

  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data .
  • Error Propagation Analysis : Quantify uncertainty in combined measurements (e.g., synergy studies with other compounds) .
  • Machine Learning : Train models to predict bioactivity using structural descriptors (e.g., QSAR) .

Q. How do I integrate qualitative and quantitative methods in CID 45118956 studies?

  • Mixed-Methods Design :

  • Qualitative : Conduct thematic analysis of patient-reported outcomes (e.g., side effects in clinical trials) .
  • Quantitative : Pair with pharmacokinetic modeling (e.g., compartmental analysis) .
    • Ensure alignment between research questions and methods using triangulation .

Q. What ethical considerations apply to sharing CID 45118956 research data?

  • Best Practices :

  • Attribution : Cite original datasets and comply with copyright laws when reproducing figures .
  • Anonymization : For clinical data, remove identifiers and obtain informed consent .
  • Repository Use : Deposit raw data in FAIR-aligned repositories (e.g., Zenodo) with persistent identifiers .

Tables: Key Methodological Summaries

Aspect Recommendations Sources
Compound Validation Report NMR shifts, HRMS, and elemental analysis
Dose-Response Analysis Use GraphPad Prism® for nonlinear curve fitting
Ethical Compliance Follow COPE guidelines for data integrity

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.